
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole typically involves the reaction of thiazole derivatives with chloromethyl and methylsulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation of the thiazole ring, allowing for the nucleophilic substitution reaction to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-1,3-thiazole: This compound is structurally similar but lacks the cyclobutyl and methylsulfonyl groups.
2-(Methylsulfonyl)-1,3-thiazole: This compound contains the methylsulfonyl group but lacks the chloromethyl and cyclobutyl groups.
4-(Methylthio)-1,3-thiazole: This compound has a methylthio group instead of the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole is unique due to the presence of both the chloromethyl and methylsulfonyl groups, as well as the cyclobutyl ring
Propiedades
Fórmula molecular |
C9H12ClNO2S2 |
|---|---|
Peso molecular |
265.8 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNO2S2/c1-15(12,13)9(3-2-4-9)8-11-7(5-10)6-14-8/h6H,2-5H2,1H3 |
Clave InChI |
KJLZEXQTXPNWIA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CCC1)C2=NC(=CS2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


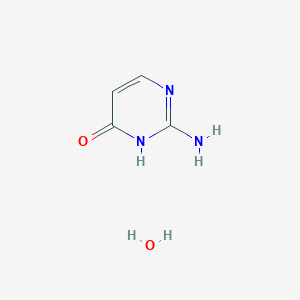
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
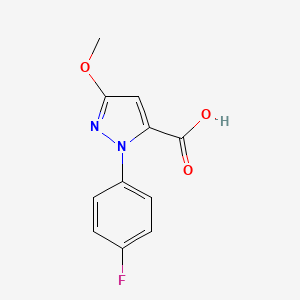
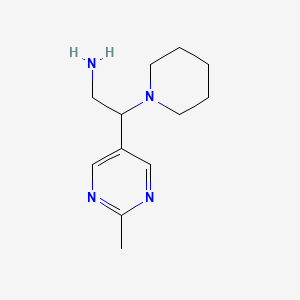
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
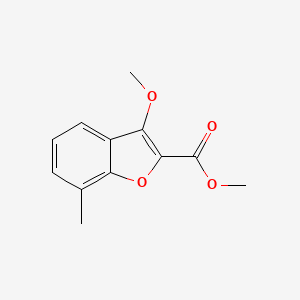
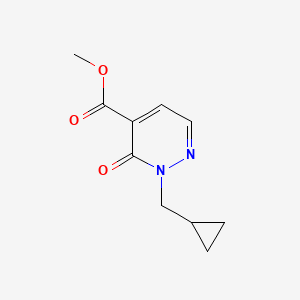
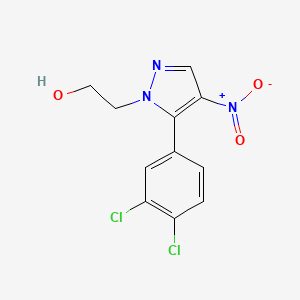
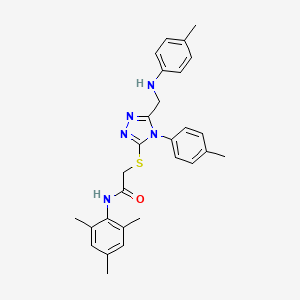
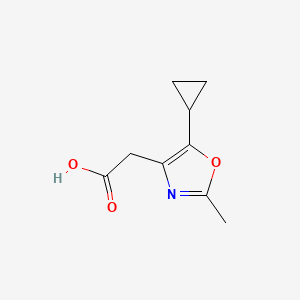

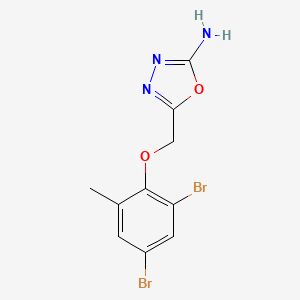
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
